Diallyl hexahydrophthalate CAS number and registry information
Diallyl hexahydrophthalate CAS number and registry information
This technical guide provides a comprehensive overview of diallyl hexahydrophthalate, including its chemical identity, physicochemical properties, synthesis, and potential applications relevant to researchers, scientists, and drug development professionals. While diallyl hexahydrophthalate is primarily an industrial chemical used in polymer synthesis, this guide consolidates available technical information to support a foundational understanding of the compound.
Chemical Identity and Registry Information
Diallyl hexahydrophthalate is the diester of hexahydrophthalic acid and allyl alcohol.[1] Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups.
Table 1: Chemical Identity and Registry Information for Diallyl Hexahydrophthalate
| Identifier | Value |
| CAS Number | 13846-31-6 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol [2] |
| IUPAC Name | bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[2] |
| Synonyms | Diallyl cyclohexane-1,2-dicarboxylate, Hexahydrophthalic acid diallyl ester, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester[2] |
| InChI Key | HEBKPAWCVUSXMB-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Physicochemical Properties
Diallyl hexahydrophthalate is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Diallyl Hexahydrophthalate
| Property | Value |
| Boiling Point | 330.6 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Vapor Pressure | 0.000165 mmHg at 25 °C |
| Refractive Index | 1.479 |
| Water Solubility | 110 mg/L at 20 °C |
| LogP | 3.54 |
Synthesis of Diallyl Hexahydrophthalate
Proposed Experimental Protocol for Synthesis
Reaction: Hexahydrophthalic anhydride + 2 Allyl Alcohol → Diallyl Hexahydrophthalate + Water
Materials:
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Hexahydrophthalic anhydride
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Allyl alcohol
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Lewis acid catalyst (e.g., zinc chloride) or a strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Toluene (as a solvent for azeotropic removal of water)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with hexahydrophthalic anhydride, a molar excess of allyl alcohol (e.g., 2.5 to 3 equivalents), a catalytic amount of a Lewis acid or p-toluenesulfonic acid, and a small amount of a polymerization inhibitor. Toluene is added as the solvent.
-
Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
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Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), the mixture is cooled to room temperature. The reaction mixture is then washed sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, water, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure diallyl hexahydrophthalate.
Analytical Data (Predicted)
While experimental spectra for diallyl hexahydrophthalate are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and comparison with analogous compounds like diallyl phthalate.
Table 3: Predicted Spectral Data for Diallyl Hexahydrophthalate
| Technique | Expected Peaks/Signals |
| ¹H NMR | - ~5.9 ppm (m): Vinylic C-H of the allyl group (-CH=CH₂) - ~5.3 ppm (m): Terminal vinylic protons (=CH₂) - ~4.6 ppm (d): Methylene protons adjacent to the ester oxygen (-O-CH₂-CH=) - ~2.5 ppm (m): Methine protons on the cyclohexane ring adjacent to the carbonyl groups - ~1.2-1.9 ppm (m): Methylene protons of the cyclohexane ring |
| ¹³C NMR | - ~174 ppm: Carbonyl carbons of the ester groups - ~132 ppm: Vinylic carbon of the allyl group (-CH=) - ~118 ppm: Terminal vinylic carbon (=CH₂) - ~65 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-) - ~40-45 ppm: Methine carbons on the cyclohexane ring - ~25-30 ppm: Methylene carbons of the cyclohexane ring |
| IR (Infrared) Spectroscopy | - ~3080 cm⁻¹: C-H stretch (vinylic) - ~2940, 2860 cm⁻¹: C-H stretch (aliphatic) - ~1730 cm⁻¹: C=O stretch (ester) - ~1645 cm⁻¹: C=C stretch (alkene) - ~1160 cm⁻¹: C-O stretch (ester) |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 252 - Key Fragments: Loss of allyl group (m/z = 211), loss of allyloxycarbonyl group (m/z = 167), fragments corresponding to the allyl cation (m/z = 41) and hexahydrophthalic anhydride-related ions. |
Biological Activity and Toxicology
Specific studies on the biological activity and signaling pathways of diallyl hexahydrophthalate are limited. However, as a phthalate ester, it is prudent to consider the general toxicological profile of this class of compounds. Phthalates are known to be potential endocrine disruptors, and some have been shown to be harmful to aquatic life with long-lasting effects.[2] The biological effects of phthalates are often species-specific and depend on the level and duration of exposure. Upon entering a biological system, phthalates can undergo biotransformation in the liver.[5]
Applications
The primary application of diallyl hexahydrophthalate lies in the field of polymer chemistry. The two allyl functional groups allow it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of thermosetting resins. These resins are valued for their thermal stability and excellent electrical insulation properties.
While there are no specific documented applications of diallyl hexahydrophthalate in drug development, the broader class of polymers with allyl functionalities has been explored for various biomedical applications.[6][7] These applications include the development of novel biomaterials for drug delivery, tissue engineering, and antimicrobial coatings. The potential for diallyl hexahydrophthalate in these areas would be a subject for future research. A recent study highlighted the use of the related compound, diallyl phthalate, in self-healing polymer composites, which could be of interest to materials scientists in the research community.[8]
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of diallyl hexahydrophthalate.
References
- 1. diallyl hexahydrophthalate | 13846-31-6 [chemicalbook.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 4. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]
- 5. Modes of Action and Species-Specific Effects of Di-(2-ethylhexyl)Phthalate in the Liver [ouci.dntb.gov.ua]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
